MES Test Potency: Anticonvulsant Agent 7 Demonstrates 4.3-Fold Higher Activity Than Phenytoin in Mouse Maximal Electroshock Model
Anticonvulsant agent 7 exhibits an ED₅₀ value of 2.23 mg/kg in the mouse maximal electroshock (MES) seizure test . By comparison, the reference anticonvulsant phenytoin demonstrates an MES ED₅₀ of 9.5 mg/kg when administered intraperitoneally to mice in the same standardized MES paradigm [1], representing a 4.3-fold potency advantage for Anticonvulsant agent 7. Valproate, another widely used reference compound, exhibits a substantially higher MES ED₅₀ of 270 mg/kg (i.p.) [1], underscoring the differentiated potency position of Anticonvulsant agent 7 relative to established clinical anticonvulsants.
| Evidence Dimension | MES ED₅₀ (median effective dose for maximal electroshock seizure protection) |
|---|---|
| Target Compound Data | 2.23 mg/kg |
| Comparator Or Baseline | Phenytoin: 9.5 mg/kg (i.p.); Valproate: 270 mg/kg (i.p.) |
| Quantified Difference | 4.3-fold lower ED₅₀ than phenytoin; 121-fold lower than valproate |
| Conditions | Mouse maximal electroshock seizure (MES) test; ED₅₀ calculated from dose-response curves |
Why This Matters
Lower ED₅₀ translates to reduced compound consumption per experimental animal and potentially lower exposure burden in preclinical efficacy studies, a key consideration for procurement budgeting and experimental design.
- [1] Bialer M, et al. Epilepsy Res. 2009;83(1):1-43. Table 3. Phenytoin MES ED₅₀ 9.5 mg/kg (8.1–10), valproate MES ED₅₀ 270 mg/kg (250–340) in mice (i.p.). View Source
